molecular formula C16H13ClN2O2S B2414844 6-CHLORO-3-[(4-METHOXYPHENYL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE CAS No. 422527-21-7

6-CHLORO-3-[(4-METHOXYPHENYL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B2414844
CAS No.: 422527-21-7
M. Wt: 332.8
InChI Key: GESNTSCBWSYKAZ-UHFFFAOYSA-N
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Description

6-CHLORO-3-[(4-METHOXYPHENYL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes a chloro group, a methoxybenzyl group, and a thioxo group attached to a dihydroquinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

6-chloro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-21-12-5-2-10(3-6-12)9-19-15(20)13-8-11(17)4-7-14(13)18-16(19)22/h2-8H,9H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESNTSCBWSYKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-CHLORO-3-[(4-METHOXYPHENYL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through nucleophilic substitution reactions using methoxybenzyl halides.

    Formation of the Thioxo Group: The thioxo group can be introduced by reacting the intermediate with sulfur-containing reagents such as thiourea or Lawesson’s reagent.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

6-CHLORO-3-[(4-METHOXYPHENYL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the thioxo group to a thiol group.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

    Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which can be catalyzed by acids or bases.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and inflammatory diseases.

    Medicine: The compound has shown promise in preclinical studies as an anticancer agent, with the ability to induce apoptosis in cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-CHLORO-3-[(4-METHOXYPHENYL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cell signaling and regulation.

    Pathways Involved: It modulates pathways involved in cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

6-CHLORO-3-[(4-METHOXYPHENYL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can be compared with other quinazolinone derivatives, such as:

    6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the methoxybenzyl group, which may affect its biological activity and specificity.

    3-(4-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the chloro group, which may influence its reactivity and interactions with molecular targets.

    6-chloro-3-(4-methoxybenzyl)-quinazolin-4(1H)-one: Lacks the thioxo group, which may alter its chemical properties and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities.

Biological Activity

6-Chloro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

PropertyValue
Molecular Formula C13_{13}H12_{12}ClN3_{3}O2_{2}S
Molecular Weight 295.76 g/mol
CAS Number 713093-88-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is known to exhibit:

  • Antioxidant Activity : The sulfanylidene group contributes to its ability to scavenge free radicals, which can mitigate oxidative stress in cells.
  • Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against various bacterial strains, possibly through disruption of bacterial cell membranes.
  • Anticancer Potential : Preliminary research indicates that it may inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression.

Case Studies and Experimental Data

  • Antioxidant Activity : In a study evaluating various quinazoline derivatives, this compound demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. The IC50_{50} value was determined to be 12.5 µg/mL .
  • Antimicrobial Activity : A series of experiments tested the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 50 µg/mL, indicating moderate antibacterial activity .
  • Anticancer Studies : In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50_{50} value of 30 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundAntioxidant Activity (IC50_{50})Antimicrobial Activity (MIC against S. aureus)Anticancer Activity (IC50_{50})
6-Chloro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene12.5 µg/mL50 µg/mL30 µM
Compound A (similar structure)15 µg/mL40 µg/mL25 µM
Compound B (different structure)10 µg/mL60 µg/mL35 µM

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves heterocyclic condensation reactions under controlled conditions. Key steps include:

  • Reaction conditions : Refluxing in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C for 8–12 hours to facilitate cyclization .
  • Precursor modification : Substitution of the sulfanylidene group via thiolation reactions using Lawesson’s reagent or phosphorus pentasulfide .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane eluent to isolate the target compound .

Q. Which characterization techniques are essential for confirming its structure and purity?

Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and aromaticity .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O at ~1700 cm1^{-1}, S-H at ~2550 cm1^{-1}) .
  • Melting Point Analysis : To assess purity (>95% purity typically shows a sharp melting range) .

Q. What primary biological activities have been investigated for this compound?

Studies focus on:

  • Anticancer activity : Inhibition of kinase enzymes (e.g., EGFR, VEGFR) via competitive binding to ATP pockets, validated through MTT assays .
  • Antimicrobial effects : Broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis .
  • Anti-inflammatory potential : COX-2 inhibition measured by ELISA .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization involves:

  • Temperature gradients : Testing 60–120°C to balance reaction rate and side-product formation .
  • Solvent screening : Comparing DMF, THF, and acetonitrile for solubility and reactivity .
  • Catalyst selection : Using Pd/C or CuI for cross-coupling steps to enhance regioselectivity .
  • Design of Experiments (DoE) : Multivariate analysis to identify critical parameters (e.g., pH, stoichiometry) .

Q. How should researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., cell line selection, incubation time) to ensure reproducibility .
  • Structural analogs : Compare activity of derivatives (e.g., methoxy vs. ethoxy substitutions) to isolate functional group contributions .
  • Dose-response curves : Use IC50_{50} values normalized to positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What strategies are recommended for studying environmental fate and degradation pathways?

Follow frameworks from environmental chemistry studies:

  • Hydrolysis/photolysis assays : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS .
  • Soil adsorption studies : Measure log KocK_{oc} values to predict mobility in ecosystems .
  • Ecotoxicity testing : Use Daphnia magna or Vibrio fischeri models to assess acute toxicity .

Q. Which computational methods predict interactions with biological targets?

Advanced approaches include:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
  • Molecular docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., PDB ID: 1M17) to prioritize synthetic targets .
  • QSAR modeling : Train models on datasets of similar quinazolinones to predict ADMET profiles .

Q. How to design experiments to elucidate the mechanism of anticancer action?

Key methodologies include:

  • Western blotting : Quantify apoptosis markers (e.g., caspase-3, Bcl-2) in treated cancer cells .
  • Flow cytometry : Assess cell cycle arrest (e.g., G1/S phase) and mitochondrial membrane potential .
  • Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT) .

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